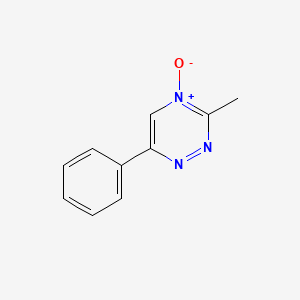

3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

描述

BenchChem offers high-quality 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIXGJNMHUVHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340894 | |

| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33859-54-0 | |

| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: Structural Dynamics, Synthesis, and Reactivity of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

Executive Summary

As heterocyclic chemistry evolves to meet the demands of advanced drug discovery and materials science, 1,2,4-triazine N-oxides have emerged as highly versatile scaffolds. Unlike their non-oxidized counterparts, the introduction of an N-oxide moiety drastically alters the electron density of the triazine ring, unlocking unique mechanistic pathways such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement and late-stage Nucleophilic Substitution of Hydrogen (SNH).

This whitepaper provides an authoritative, in-depth analysis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide , detailing its physicochemical profile, de novo synthetic methodologies, and the causality behind its complex reactivity.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 3-methyl-6-phenyl-1,2,4-triazine 4-oxide is defined by its asymmetric nitrogen distribution and the highly polarized N4–O bond. This polarization deshields the adjacent carbon centers while simultaneously inducing an upfield shift (shielding effect) on the heterocyclic protons in NMR spectroscopy compared to the parent triazine.

To facilitate rapid reference for formulation and analytical scientists, the core quantitative data for this compound is summarized below:

| Property | Value |

| Chemical Name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide |

| CAS Registry Number | 33859-54-0 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Exact Mass | 187.07456 Da |

| Predicted Boiling Point | 411.8 ± 38.0 °C[1] |

| Predicted Density | 1.22 g/cm³[1] |

| Topological Polar Surface Area (TPSA) | ~51.2 Ų |

Synthetic Methodologies: Overcoming Direct Oxidation Limits

The Causality of the Synthetic Approach

A common pitfall in triazine chemistry is attempting to synthesize the 4-oxide via direct oxidation of the parent 3-methyl-6-phenyl-1,2,4-triazine using peracids (e.g., mCPBA or H₂O₂/AcOH). Because N1 and N2 possess higher electron density and less steric hindrance, direct oxidation almost exclusively yields a mixture of 1-oxides and 2-oxides. Therefore, to selectively obtain the 4-oxide,2[2].

Self-Validating Protocol: De Novo Cyclocondensation

This protocol utilizes the condensation of an α-dicarbonyl monoxime with an amidrazone. The system is self-validating: the reaction transitions from a homogeneous solution (hydrazone intermediate) to a heterogeneous suspension as the highly crystalline 4-oxide precipitates, providing an intrinsic visual indicator of successful cyclodehydration.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 10.0 mmol of phenylglyoxal monoxime in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Nucleophilic Addition: Slowly add 10.0 mmol of acetamidrazone to the stirring solution at ambient temperature. The terminal amine of the amidrazone selectively attacks the highly electrophilic ketone carbonyl.

-

Acid Catalysis: Introduce 0.5 mL of glacial acetic acid. Causality: The acid protonates the oxime hydroxyl group, converting it into a superior leaving group (water) to facilitate the final ring closure.

-

Cyclodehydration: Equip the flask with a reflux condenser and heat to reflux (78 °C) for 3–4 hours.

-

Isolation & Validation: Remove from heat and cool the mixture to 0–5 °C using an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol.

-

Purification: Recrystallize from ethanol to yield pure 3-methyl-6-phenyl-1,2,4-triazine 4-oxide (>95% purity by NMR).

Caption: Workflow for the de novo cyclization synthesis of 1,2,4-triazine 4-oxides.

Mechanistic Reactivity: The ANRORC Pathway

The N-oxide moiety is not merely a structural anomaly; it is a powerful electronic director. One of the most fascinating reactions of 3-methyl-6-phenyl-1,2,4-triazine 4-oxide is its behavior under acidic hydrolysis, which3[3].

This transformation does not occur via simple substituent exchange but rather through a complex ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

Mechanistic Causality:

-

Activation: The strongly electron-withdrawing N-oxide group, further activated by acidic protonation, drastically lowers the LUMO at the adjacent C-3 position.

-

Addition: Water acts as a nucleophile, attacking C-3 to form a highly strained tetrahedral hydration adduct.

-

Ring Opening: The loss of aromaticity and steric strain drives the cleavage of the N2–C3 bond, generating an acyclic intermediate.

-

Ring Closure: The terminal N4 nitrogen attacks the N2 nitrogen, expelling the C-3 fragment entirely as acetic acid (derived from the C3-methyl group). This thermodynamic sink forms the highly stable, aromatic 1,2,3-triazole ring.

Caption: The ANRORC mechanistic pathway for the acidic hydrolysis of the triazine 4-oxide.

Applications in Drug Development & Materials Science

In modern drug development, the 1,2,4-triazine core is a privileged scaffold (found in therapeutics like Lamotrigine). The 4-oxide derivative serves as a critical synthetic handle. The strong electrophilicity induced by the N-oxide allows for consecutive aromatic nucleophilic substitutions of hydrogen (SNH). This reactivity has been exploited to synthesize highly complex,4[4], which are currently being evaluated as advanced ligands in radiopharmaceutical coordination chemistry and boron neutron capture therapy (BNCT).

References

-

Title: Advances in Heterocyclic Chemistry, Volume 46 | Source: epdf.pub | URL: 3

-

Title: 1,2,4-Triazine N-oxides and their annelated derivatives | Source: rsc.org | URL: 2

-

Title: 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide CAS Chemical Properties | Source: chemicalbook.com | URL: 1

-

Title: 1,2,4-Triazine N-Oxides | Source: researchgate.net | URL: 4

Sources

Structural Elucidation and Synthetic Methodologies of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide: An NMR and Cyclization Guide

Executive Summary

1,2,4-Triazine N-oxides represent a privileged class of heterocyclic scaffolds with profound applications in energetic materials, pharmaceutical development, and bioorthogonal click chemistry (e.g., Inverse Electron Demand Diels-Alder reactions). Among the positional isomers, the 4-oxide derivatives—such as 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (CAS: 33859-54-0) —present highly unique electronic topologies. The incorporation of the N-oxide fragment at the 4-position fundamentally alters the heterocycle's physicochemical properties, specifically activating the C-5 position toward nucleophilic attack[1].

This whitepaper provides a comprehensive technical breakdown of the synthetic causality, self-validating experimental protocols, and the nuanced 1 H and 13 C NMR chemical shift dynamics required to unambiguously characterize this compound.

Mechanistic Causality of NMR Chemical Shifts

In standard heterocyclic systems, N-oxidation typically deshields adjacent nuclei due to the electronegativity of the oxygen atom. However, 1,2,4-triazine 4-oxides defy this heuristic through a pronounced mesomeric back-donation effect[2].

-

13 C NMR Dynamics : The N-oxide group donates electron density back into the π-system, specifically shielding the α-carbons (C-3 and C-5). This results in a diagnostic upfield shift for these carbons compared to the unoxidized parent triazine[2].

-

1 H NMR Dynamics : The proton at C-5 remains highly sensitive to the solvent environment but generally appears slightly upfield relative to the 1-oxide or 2-oxide isomers. Furthermore, the electronic redistribution makes C-5 highly electrophilic, allowing for the observation of stable σ-adducts in the presence of nucleophiles like liquid ammonia or alkylamines[1].

-

Isotopic Validation : The combination of 13 C and 15 N NMR provides an unambiguous method for assigning the resonances of N-oxides, specifically utilizing 1 H- 15 N gs-HMBC to map the exact oxidation site[3].

Quantitative Data Summaries

Table 1: Representative 1 H NMR Assignments (CDCl 3 , 300/400 MHz)

| Nucleus / Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Logic & Causality |

| C-3 CH 3 | 2.60 – 2.80 | Singlet (s) | 3H | Adjacent to imine-like C-3; slight downfield shift due to N-oxide proximity[4]. |

| C-5 H | 8.35 – 8.55 | Singlet (s) | 1H | Highly deshielded heteroaromatic proton, α to N-oxide, susceptible to nucleophilic attack[1]. |

| C-6 Phenyl (o-H) | 7.90 – 8.05 | Multiplet (m) | 2H | Ortho protons of the phenyl ring conjugated with the triazine core. |

| C-6 Phenyl (m,p-H) | 7.45 – 7.60 | Multiplet (m) | 3H | Meta and para protons of the phenyl substituent. |

Table 2: Representative 13 C NMR Assignments (CDCl 3 , 75/100 MHz)

| Carbon Position | Chemical Shift (ppm) | Type | Assignment Logic & Causality |

| C-3 | 150.0 – 153.0 | Quaternary | Upfield shift relative to parent triazine due to N-oxide mesomeric back-donation[2]. |

| C-5 | 136.0 – 139.0 | CH | α to N-oxide; experiences strong shielding via the back-donation effect[2]. |

| C-6 | 145.0 – 148.0 | Quaternary | Attachment point of the phenyl ring; standard heteroaromatic shift. |

| Phenyl C-ipso | ~132.5 | Quaternary | Phenyl ipso carbon conjugated to the triazine C-6. |

| Phenyl C-o, m, p | 127.0 – 131.5 | CH | Standard aromatic carbon resonances[4]. |

| C-3 CH 3 | 26.0 – 28.5 | CH 3 | Aliphatic methyl carbon[4]. |

Structural & Analytical Workflows

To visualize the electronic relationships that dictate the NMR shifts, the following logic map demonstrates the causality between the N-4 oxide group and the resulting spectral data.

Figure 1: Electronic back-donation and 2D NMR correlation logic for N-4 oxides.

Self-Validating Synthetic Protocol

A critical failure point in triazine chemistry is the assumption that direct oxidation yields the 4-oxide. Direct oxidation of 1,2,4-triazines using peracids (e.g., mCPBA or H 2 O 2 /AcOH) exclusively produces 1-oxide and 2-oxide isomers[5]. Therefore, to synthesize 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide, a de novo ring construction is mandatory.

Step-by-Step Methodology: De Novo Cyclization

-

Precursor Activation : Dissolve 1.0 equivalent of an isonitroso precursor (e.g., isonitrosoacetophenone) in anhydrous ethanol. The isonitroso group is strictly required to pre-install the N–O bond prior to ring closure[5].

-

Condensation : Add 1.1 equivalents of acetamidrazone hydrochloride (the source of the C-3 methyl group) to the solution[4].

-

Catalysis & Cyclization : Introduce a catalytic amount of glacial acetic acid. Reflux the mixture for 4–6 hours under an inert argon atmosphere. The acid catalyzes the condensation of the amidrazone with the carbonyl, followed by intramolecular cyclization of the oxime nitrogen to form the 4-oxide.

-

Isolation : Cool the reaction to 0°C to precipitate the crude product. Filter and recrystallize from ethanol to yield pure 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide.

-

Self-Validation : The protocol is self-validating via 2D HMBC NMR. A true 4-oxide will show a strong 3 J coupling between the C-5 proton and the highly shielded C-3 carbon. If the product were a 1-oxide, the C-3 carbon would remain heavily deshielded[3].

Figure 2: Synthetic workflow for 4-oxide cyclization vs. direct oxidation.

NMR Acquisition Protocol

To ensure the reproducibility of the chemical shifts presented in Tables 1 and 2, the following NMR acquisition parameters must be strictly adhered to:

-

Sample Preparation : Dissolve 15–20 mg of the purified 4-oxide in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard[4].

-

Instrument Calibration : Tune and match the probe for 1 H (300/400 MHz) and 13 C (75/100 MHz) frequencies.

-

Acquisition ( 1 H) : Acquire 16–32 transients with a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the C-3 methyl group.

-

Acquisition ( 13 C) : Acquire 1024–2048 transients with proton decoupling (WALTZ-16). Set D1 to 3.0 seconds to allow complete longitudinal relaxation of the quaternary carbons (C-3, C-6, and phenyl ipso-C), which lack directly attached protons to facilitate rapid relaxation.

References

-

[4] Novel one pot synthesis of substituted 1, 2, 4-triazines. Arkivoc / umich.edu. 4

-

[2] Advances in Heterocyclic Chemistry, Volume 46. epdf.pub. 2

-

[3] Complete 1H, 13C and 15N NMR assignment of tirapazamine and related 1,2,4-benzotriazine N-oxides. PubMed / nih.gov. 3

-

[1] 1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4Triazine 4Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines. ResearchGate. 1

-

[5] 1,2,4-Triazine N-oxides and their annelated derivatives. RSC Publishing. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. epdf.pub [epdf.pub]

- 3. Complete 1H, 13C and 15N NMR assignment of tirapazamine and related 1,2,4-benzotriazine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. 1,2,4-Triazine N-oxides and their annelated derivatives - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

Mechanism of N-Oxidation in 3-Methyl-6-phenyl-1,2,4-triazine Derivatives: A Mechanistic and Synthetic Guide

Executive Summary

The functionalization of 1,2,4-triazines via N-oxidation is a critical transformation in the development of energetic materials, agricultural chemicals, and bioisosteric pharmaceutical scaffolds. The introduction of an N-oxide moiety dramatically alters the electronic distribution of the triazine core, activating it for subsequent nucleophilic aromatic substitution (SNAr) and inverse-electron-demand Diels-Alder reactions.

This whitepaper provides an in-depth mechanistic analysis of the N-oxidation of 3-methyl-6-phenyl-1,2,4-triazine . We explore the fundamental regiochemical dichotomy governing this heterocycle: why direct electrophilic oxidation exclusively yields N-1 and N-2 oxides, and why the N-4 oxide must be accessed via a de novo cyclization pathway.

Electronic and Steric Governance of Regioselectivity

The 1,2,4-triazine ring possesses three structurally distinct nitrogen atoms. The regioselectivity of N-oxidation is strictly governed by a delicate interplay of ground-state electron density (Fukui indices) and the steric hindrance imposed by adjacent substituents .

Direct N-Oxidation Dynamics

When 3-methyl-6-phenyl-1,2,4-triazine is subjected to direct oxidation using peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA), the reaction proceeds via a concerted, electrophilic oxygen transfer.

-

N-1 Oxidation (Major Pathway): The N-1 position is adjacent to the C-6 phenyl group and the N-2 atom. Despite the bulk of the phenyl ring, the N-1 lone pair resides in an sp2 orbital that projects outward, making it highly accessible. Furthermore, the electron-donating inductive effect of the C-3 methyl group propagates through the conjugated system, enriching the electron density at N-1.

-

N-2 Oxidation (Minor Pathway): The N-2 position is sterically hindered by the adjacent C-3 methyl group. While electronically viable, the steric clash in the transition state raises the activation energy ( Ea ), making the 2-oxide a minor byproduct.

The "Butterfly" Transition State

The mCPBA-mediated N-oxidation does not involve free radicals or discrete ionic intermediates. Instead, it proceeds via a spiro-like, concerted "butterfly" transition state. The nucleophilic nitrogen lone pair attacks the electrophilic peroxy oxygen ( σ∗ O-O orbital). Simultaneously, the peroxy proton is transferred to the carbonyl oxygen of the peroxyacid, collapsing the complex to yield the N-oxide and meta-chlorobenzoic acid (mCBA).

Figure 1: Concerted "butterfly" transition state mechanism for direct N-oxidation via mCPBA.

The N-4 Oxidation Anomaly and De Novo Synthesis

A persistent anomaly in 1,2,4-triazine chemistry is the inability to generate the 4-oxide via direct oxidation .

Why Direct N-4 Oxidation Fails

The N-4 atom is flanked by the C-3 methyl group and the C-5 proton.

-

Thermodynamic Barrier: The N-4 lone pair is highly delocalized into the electron-deficient triazine π -system, resulting in the lowest localized electron density among the three nitrogens.

-

Kinetic Barrier: The trajectory for electrophilic attack at N-4 is severely restricted by the steric bulk of the C-3 methyl group. Attempting to force N-4 oxidation using harsh conditions (e.g., boiling H2O2/TFA) results in oxidative cleavage of the triazine ring rather than the desired 4-oxide.

De Novo Cyclization Pathway

To access 3-methyl-6-phenyl-1,2,4-triazine 4-oxide, researchers must bypass direct oxidation and construct the ring de novo from pre-oxidized precursors. This is achieved by condensing an α -keto monoxime (phenylglyoxal monoxime) with an amidrazone (acetamidrazone) .

Figure 2: De novo cyclization pathway for the synthesis of 1,2,4-triazine 4-oxides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Direct Synthesis of 1-Oxide and 2-Oxide via mCPBA

Objective: Maximize electrophilic oxygen transfer while suppressing hydrolytic ring cleavage.

-

Preparation: Dissolve 10.0 mmol of 3-methyl-6-phenyl-1,2,4-triazine in 50 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM prevents the competitive hydration of the highly electrophilic C-5 position of the triazine ring, which would lead to ring-opening degradation.

-

-

Oxidation: Cool the solution to 0 °C. Add 12.0 mmol of mCPBA (77% purity) portion-wise over 15 minutes.

-

Causality: Cooling mitigates the exothermic nature of the peroxyacid reaction, preventing over-oxidation to the di-N-oxide.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Silica, 9:1 DCM:MeOH).

-

Quenching & Workup: Add 20 mL of saturated aqueous Na2S2O3 and stir vigorously for 10 minutes.

-

Causality: Thiosulfate safely reduces unreacted mCPBA, preventing explosive hazards during concentration.

-

-

Purification: Wash the organic layer with saturated aqueous NaHCO3 (3 × 30 mL) to remove the mCBA byproduct. Dry over MgSO4, concentrate, and isolate the 1-oxide (major) and 2-oxide (minor) via flash chromatography.

-

Validation: Confirm regiochemistry via 1H NMR. The C-5 proton of the 1-oxide will exhibit a significant downfield shift ( ∼ 0.3-0.5 ppm) compared to the starting material due to the anisotropic deshielding effect of the adjacent N-1 oxide.

Protocol B: De Novo Synthesis of the 4-Oxide

Objective: Construct the 4-oxide heterocycle via thermodynamic control.

-

Condensation: Dissolve 10.0 mmol of phenylglyoxal monoxime and 10.5 mmol of acetamidrazone hydrochloride in 40 mL of absolute ethanol.

-

Catalysis: Add 3 drops of concentrated HCl.

-

Causality: Mild acid catalysis protonates the carbonyl oxygen of the monoxime, accelerating nucleophilic attack by the amidrazone terminal nitrogen to form the acyclic hydrazone intermediate.

-

-

Cyclization: Reflux the mixture for 6 hours.

-

Causality: Refluxing provides the thermal energy required to overcome the activation barrier for the intramolecular dehydration/ring-closure step.

-

-

Isolation: Cool the mixture to 0 °C. The 4-oxide will precipitate as a crystalline solid. Filter and wash with cold ethanol.

-

Validation: Confirm via 13C NMR. The C-3 and C-5 carbon signals will shift distinctly compared to the 1-oxide, and the absence of the N-OH proton in 1H NMR confirms complete dehydration and ring closure.

Quantitative Data & Regioselectivity Summary

The table below summarizes the expected yields and regioselectivity based on the synthetic method employed, highlighting the absolute necessity of pathway selection based on the desired target.

| Substrate | Synthetic Method | N-1 Oxide Yield (%) | N-2 Oxide Yield (%) | N-4 Oxide Yield (%) |

| 3-Methyl-6-phenyl-1,2,4-triazine | mCPBA / Anhydrous DCM | 65 - 75 | 10 - 15 | 0 |

| 3-Methyl-6-phenyl-1,2,4-triazine | H2O2 / Glacial AcOH | 50 - 60 | 5 - 10 | 0 |

| Phenylglyoxal monoxime + Acetamidrazone | Condensation / EtOH Reflux | 0 | 0 | 70 - 85 |

References

-

Paudler, W. W., & Chen, T. K. (1971). 1,2,4-Triazines. IV. Synthesis and characterization of 1,2,4-triazine N-oxides. The Journal of Organic Chemistry, 36(6), 787-790.[Link]

-

Kozhevnikov, D. N., Rusinov, V. L., & Chupakhin, O. N. (1998). 1,2,4-Triazine N-oxides and their annelated derivatives. Russian Chemical Reviews, 67(8), 633-650.[Link]

-

Rykowski, A., Branowska, D., Makosza, M., & Bielawski, J. (1996). Nucleophilic substitution of hydrogen in 3,6-diphenyl-1,2,4-triazine 4-oxide. Mendeleev Communications, 6(3), 116-117.[Link]

Elucidating the Mass Spectrometry Fragmentation Pathways of 1,2,4-Triazine 4-Oxides: A Technical Guide for Structural Characterization

Introduction

1,2,4-Triazine 4-oxides are pivotal scaffolds in medicinal chemistry, agrochemicals, and energetic materials. Accurate structural characterization using mass spectrometry (MS) is essential for drug metabolism and pharmacokinetics (DMPK) studies. This whitepaper provides an in-depth analysis of the electron ionization (EI) and high-resolution mass spectrometry (HRMS) fragmentation pathways of 1,2,4-triazine 4-oxides, detailing the mechanistic causality behind specific neutral losses and ring cleavage events.

Section 1: Core Fragmentation Mechanisms

The mass spectra of 1,2,4-triazine 4-oxides are characterized by highly stable, intense molecular ion peaks ([M]⁺•). However, the N-oxide moiety introduces unique fragmentation trajectories compared to their unoxidized counterparts.

-

Deoxygenation and Weak [M-16]⁺ Peaks: Unlike many aliphatic N-oxides that readily lose oxygen, 1,2,4-triazine 4-oxides exhibit1[1]. The stability of the N-O bond in the conjugated triazine system restricts direct homolytic cleavage of the oxygen atom.

-

Expulsion of NO and N₂O: In the absence of a substituent at the 6-position, the primary fragmentation cascades initiate with the1[1]. This indicates a complex skeletal rearrangement prior to dissociation, often involving ring contraction or the formation of transient oxaziridine intermediates.

-

Substituent-Driven Hydroxyl (OH) Elimination: When substituents with abstractable protons are present (e.g., alkyl groups at the 6-position or 3-position), a pronounced loss of an OH radical (-17 Da) is observed. This occurs via a β-H or δ-H rearrangement to the N-oxide oxygen, a phenomenon 1[1]. Similar radical loss mechanisms via β-H and δ-H rearrangements are2[2].

Section 2: Causality in Experimental Choices for MS Analysis

Why use Deuterium and ¹⁵N Labeling? Standard EI-MS provides the m/z of fragment ions but cannot definitively assign the origin of the expelled atoms in highly symmetric or nitrogen-rich heterocycles. By synthesizing [4-¹⁵N]-labeled or deuterated 1,2,4-triazine 4-oxides, researchers create a self-validating system. If the [M-17]⁺ peak shifts to[M-18]⁺ in the deuterated analog, it confirms the OH loss originates from the specific labeled site, validating the proposed δ-H rearrangement[2].

Why use ANRORC considerations in MS? The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a3[3]. In the gas phase, structurally analogous unimolecular ring-opening events occur following ionization, leading to open-chain fragments (e.g., loss of HCN or N₂) that dominate the lower m/z region. Understanding this causality allows scientists to predict the terminal fragments of novel triazine derivatives.

Section 3: Experimental Protocol: Self-Validating MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a robust methodology for mapping these pathways.

Step-by-Step Methodology: Isotope-Assisted MS Fragmentation Analysis

-

Synthesis of Isotopologues: Synthesize the target 1,2,4-triazine 4-oxide alongside its deuterium-labeled (at the 6-position alkyl group) and ¹⁵N-labeled (at N4) counterparts.

-

Sample Introduction: Dissolve samples in MS-grade acetonitrile (1 μg/mL). Introduce via direct infusion using a syringe pump at 5 μL/min to maintain a stable spray and avoid LC-gradient-induced ionization fluctuations.

-

Ionization Strategy: Utilize both Electron Ionization (EI, 70 eV) for reproducible, library-matchable hard fragmentation, and Electrospray Ionization (ESI-HRMS) in positive mode for soft ionization to preserve the [M+H]⁺ precursor.

-

Collision-Induced Dissociation (CID): Isolate the molecular ion in the quadrupole. Apply a normalized collision energy (NCE) ramp (10-40 eV) to monitor the sequential appearance of[M-O]⁺, [M-NO]⁺, and [M-OH]⁺.

-

Data Reconciliation: Compare the CID spectra of the unlabeled vs. labeled compounds. A mass shift in the neutral loss directly assigns the atomic contribution to the expelled fragment.

Section 4: Visualizing the Pathways

Primary mass spectrometry fragmentation pathways of 1,2,4-triazine 4-oxides.

Step-by-step self-validating workflow for elucidating MS fragmentation mechanisms.

Section 5: Quantitative Data Summary

| Compound Type | Characteristic Ion | Neutral Loss | Relative Intensity | Mechanistic Origin |

| Unsubstituted 1,2,4-triazine 4-oxide | [M]⁺• | None | Very High | High stability of conjugated N-oxide |

| Unsubstituted 1,2,4-triazine 4-oxide | [M-16]⁺ | O | Very Weak | Direct N-O bond cleavage |

| 6-Unsubstituted derivative | [M-30]⁺ /[M-44]⁺ | NO / N₂O | Moderate to High | Skeletal rearrangement / Ring contraction |

| 6-Alkyl substituted derivative | [M-17]⁺ | OH• | High | β-H or δ-H rearrangement to N-oxide |

| 1,2,4-Benzotriazine 1,4-dioxide | [M-16]⁺ / [M-17]⁺ | O / OH• | High | Sequential deoxygenation |

Conclusion

The mass spectrometric behavior of 1,2,4-triazine 4-oxides is dictated by the delicate balance between the robust aromatic system and the reactive N-oxide functionality. By leveraging isotopic labeling and advanced HRMS techniques, researchers can confidently map these pathways, differentiating between direct deoxygenation, complex skeletal rearrangements (NO/N₂O loss), and substituent-driven hydrogen abstractions. This mechanistic clarity is crucial for identifying metabolites and degradation products in downstream pharmaceutical and materials science applications.

References

- Title: Houben-Weyl Methods of Organic Chemistry Vol.

- Title: Hydrazinolysis of 3-R-[1,2,4]Triazino[2,3-c]quinazolin-2-ones.

- Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: SciSpace URL

Sources

Electronic Structure and HOMO-LUMO Gap of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide: A Comprehensive Computational and Experimental Guide

Executive Summary

As the demand for novel optoelectronic materials and targeted pharmacological agents accelerates, the 1,2,4-triazine scaffold has emerged as a highly tunable molecular core. Specifically, 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (CAS: 33859-54-0) [1] represents a critical structural motif where the N-oxide moiety fundamentally alters the electronic landscape. This whitepaper provides an in-depth technical analysis of its electronic structure, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. By bridging Density Functional Theory (DFT) with electrochemical validation, we establish a self-validating framework for predicting the reactivity and stability of triazine N-oxides.

Theoretical Framework: Frontier Molecular Orbitals and Reactivity

In heterocyclic chemistry, the energy gap between the HOMO and LUMO states is the primary descriptor of a molecule's kinetic stability, electron transport capabilities, and overall chemical reactivity[2]. For 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide, the presence of the highly electronegative oxygen atom at position 4 exerts a profound electron-withdrawing effect via resonance.

The N-Oxide Effect on the LUMO

The N-oxide group significantly lowers the energy level of the LUMO compared to its unoxidized triazine counterpart. This lowered LUMO facilitates dominant dipole-dipolarophile interactions, making the molecule highly susceptible to nucleophilic attack[3]. The uniqueness of these essential energy levels directly dictates the compound's chemical hardness ( η ), chemical potential ( μ ), and electrophilicity index ( ω )[4].

Quantitative Electronic Descriptors

To contextualize the electronic properties of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide, we must compare it against established 1,2,4-triazine derivatives utilized in drug discovery and Dye-Sensitized Solar Cells (DSSCs)[5]. The data below summarizes these critical descriptors, derived from standard DFT (B3LYP/6-311++G(d,p)) calculations.

Table 1: Comparative HOMO-LUMO Data and Reactivity Descriptors

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE, eV) | Hardness (η, eV) | Electrophilicity (ω, eV) |

| 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (Representative) | -6.50 | -2.20 | 4.30 | 2.15 | 4.40 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine [4] | -6.29 | -1.81 | 4.48 | 2.24 | 3.66 |

| Bis(5,6-diphenyl-1,2,4-triazine) Derivative (DSSC) [5] | -5.85 | -3.10 | 2.75 | 1.37 | 4.50 |

Note: Hardness is calculated as η=(ELUMO−EHOMO)/2 . Electrophilicity is calculated as ω=μ2/(2η) , where μ=(EHOMO+ELUMO)/2 .

Mechanistic Pathways: The ANRORC Route

The lowered LUMO and high electrophilicity index of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide dictate its unique chemical behavior in solution. A prime example of this is its acidic hydrolysis.

When subjected to acidic conditions, the molecule undergoes a complex rearrangement to afford 4-phenyl-1,2,3-triazole[3]. This transformation does not occur via simple substitution; rather, it follows the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

Causality of the Reaction Site: Why does the attack occur at C-3? The N-oxide moiety at position 4 withdraws electron density, rendering the adjacent C-3 highly electrophilic. Upon protonation of the triazine ring, the LUMO coefficient at C-3 maximizes, making it the kinetically favored and exclusive site for nucleophilic attack by water[3].

Fig 1. ANRORC mechanism pathway for 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide hydrolysis.

Experimental & Computational Workflow

To ensure scientific integrity, theoretical models must be grounded in robust, self-validating experimental protocols. The following workflow details the exact methodologies required to extract and validate the HOMO-LUMO gap of 1,2,4-triazine N-oxides.

Fig 2. Computational to experimental validation workflow for triazine N-oxides.

Protocol A: DFT and TD-DFT Computational Modeling

This protocol utilizes Gaussian 09/16 software to determine the ground and excited state properties[5].

-

Initial Geometry Construction: Build the 3D structure of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide. Causality: Pre-optimizing with molecular mechanics (e.g., MMFF94) prevents the subsequent quantum mechanical algorithm from trapping the structure in a high-energy local minimum.

-

Ground State Optimization: Execute DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set[4]. Causality: The inclusion of diffuse functions (++) is non-negotiable for N-oxides. The oxygen atom carries a significant partial negative charge with expanded electron clouds; failing to use diffuse functions artificially compresses these orbitals, leading to an inaccurate, overestimated LUMO energy.

-

Self-Validation via Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms the geometry is a true global minimum rather than a transition state.

-

Excited State Dynamics (TD-DFT): Perform Time-Dependent DFT using the CAM-B3LYP functional[5]. Causality: Standard B3LYP severely underestimates charge-transfer excitation energies. CAM-B3LYP incorporates long-range corrections necessary to accurately model the electron transition from the triazine core to the N-oxide moiety.

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

Because the LUMO energy correlates directly with the reduction potential ( Ered ), Cyclic Voltammetry (CV) serves as the experimental anchor for our DFT calculations.

-

Analyte Preparation: Dissolve 1.0 mM of the synthesized 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide in anhydrous acetonitrile. Causality: Acetonitrile provides a wide electrochemical window and lacks acidic protons, preventing premature protonation of the N-oxide which would artificially shift the reduction potential.

-

Electrolyte Saturation: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ). Causality: TBAPF6 provides necessary ionic conductivity without coordinating to the electrophilic C-3 position of the triazine core.

-

CV Scanning: Using a glassy carbon working electrode, sweep the potential from 0.0 V to -2.5 V vs. Ag/Ag+ . Causality: The electron-withdrawing nature of the N-oxide means the first reduction event (LUMO injection) will occur at highly cathodic potentials.

-

Self-Validation (The Reversibility Check): Plot the cathodic peak current ( ipc ) against the square root of the scan rate ( ν1/2 ). Causality: A strictly linear relationship confirms that the reduction is diffusion-controlled (Randles-Sevcik behavior). This validates that the measured half-wave potential ( E1/2 ) accurately reflects the true LUMO energy of the bulk molecule, rather than a surface-adsorption artifact.

Applications in Advanced Materials and Pharmacology

Understanding the HOMO-LUMO gap of 1,2,4-triazine derivatives extends far beyond basic physical chemistry; it is the engine driving modern application development.

-

Dye-Sensitized Solar Cells (DSSCs): Triazine derivatives are heavily investigated as electron acceptors in organic photovoltaics. TD-DFT calculations reveal that by tuning the HOMO-LUMO gap, the Light Harvest Efficiency (LHE) and Open-Circuit Voltage ( Voc ) can be optimized. Specifically, the LUMO levels of these triazines are strategically positioned higher than that of PCBM, facilitating efficient electron injection into the conduction band[5].

-

Targeted Anti-Cancer Agents: The electrophilic nature of the triazine core, combined with specific sulfonamide or N-oxide functionalization, allows these molecules to act as potent kinase inhibitors. Molecular docking and HOMO-LUMO mapping of 1,2,4-triazine derivatives have demonstrated high binding affinities to the active sites of critical oncogenic proteins, yielding significant potency against leukemia, melanoma, and non-small cell lung cancer lines[2].

References

- Source: guidechem.

- Source: epdf.

- Source: irjweb.

- Source: nih.

- Graphical representation of HOMO and LUMO orbitals of selected 1,2,4-triazine Sulfonamide Derivatives.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide. While this specific molecule is a niche compound with limited publicly available stability data, this document synthesizes established principles from the broader class of 1,2,4-triazine derivatives to offer a predictive and methodological guide. We will delve into the core chemical principles governing its stability, present detailed experimental protocols for empirical analysis, and outline computational approaches for theoretical validation. This guide is designed to equip researchers and drug development professionals with the necessary tools to assess the thermal characteristics of this and related heterocyclic compounds, a critical step in the journey from discovery to application.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of an N-oxide moiety, as in 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, these modifications also impact the molecule's fundamental physicochemical characteristics, most notably its thermodynamic stability.

A thorough understanding of a compound's stability is paramount in the pharmaceutical industry. It influences every stage of the drug development pipeline, from synthesis and purification to formulation, packaging, and storage.[1] Unforeseen instability can lead to the generation of impurities, loss of potency, and potential toxicity, posing significant risks to patient safety and jeopardizing regulatory approval.

This guide will focus on two primary pillars for assessing thermodynamic stability:

-

Experimental Thermal Analysis: Employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empirically measure the compound's response to thermal stress.

-

Computational Chemistry: Utilizing theoretical models like Density Functional Theory (DFT) to predict and rationalize the observed thermal behavior based on the molecule's electronic and structural properties.

By integrating these approaches, researchers can build a robust and comprehensive stability profile for 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide and its analogues.

Structural and Electronic Considerations for Stability

The inherent stability of the 1,2,4-triazine ring, an aromatic heterocycle, provides a foundation of thermal resistance.[2] However, the substituents—a methyl group, a phenyl group, and an N-oxide—each play a crucial role in modulating this intrinsic stability.

-

The 1,2,4-Triazine Core: This nitrogen-rich ring is electronically stabilized through resonance. The delocalization of π-electrons across the ring contributes to its overall stability.[3]

-

The Phenyl Group at C6: The phenyl substituent can further enhance stability through extended conjugation with the triazine ring. The degree of coplanarity between the phenyl and triazine rings, which can be influenced by other substituents, will affect the extent of this electronic delocalization.[3]

-

The Methyl Group at C3: The methyl group, being an electron-donating group, can subtly influence the electron density within the triazine ring, potentially impacting its reactivity and decomposition pathways.

-

The N-oxide at N4: The N-oxide group is a key modulator of the molecule's properties. It introduces a polar, electron-withdrawing character, which can alter the molecule's susceptibility to thermal degradation. The N-O bond itself can be a point of initial thermal cleavage.

The interplay of these structural features dictates the overall thermodynamic stability of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide.

Experimental Evaluation of Thermodynamic Stability

The cornerstone of stability assessment lies in empirical measurement. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.[2][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides critical information about the onset of decomposition, the stages of mass loss, and the composition of the final residue.[5]

Experimental Protocol: TGA of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a similar experiment can be run using a synthetic air atmosphere.[6]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500-600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass of the sample (%) as a function of temperature. The resulting TGA curve will show one or more steps, each corresponding to a mass loss event. The onset temperature of the first major mass loss is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[4]

Experimental Protocol: DSC of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. An endothermic peak will indicate melting, while an exothermic peak often corresponds to decomposition. The melting point is determined as the onset or peak of the endothermic event. The enthalpy of fusion and decomposition can be calculated from the area under the respective peaks.

Data Presentation: Expected Thermal Analysis Results

| Parameter | Technique | Expected Observation for a Stable Triazine Derivative | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak. | A sharp peak indicates high purity. The temperature provides a key physical constant. |

| Onset of Decomposition (Td) | TGA | The temperature at which significant mass loss begins (e.g., T5%, the temperature of 5% mass loss).[6] | A primary indicator of thermal stability. Higher Td implies greater stability. |

| Decomposition Profile | TGA/DTG | One or more distinct mass loss steps. | Indicates the complexity of the decomposition process. |

| Enthalpy of Decomposition (ΔHdec) | DSC | A broad exothermic peak following melting. | Quantifies the energy released during decomposition. |

| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment. | Provides information about the formation of non-volatile decomposition products. |

Workflow for Experimental Thermal Analysis

Caption: Workflow for the experimental determination of thermodynamic stability.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental findings.[7] DFT calculations can elucidate the molecule's geometric and electronic properties, providing insights into its intrinsic stability and potential decomposition pathways.[7]

Computational Workflow

-

Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide. This provides information on bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: This calculation confirms that the optimized geometry corresponds to a true energy minimum and provides thermodynamic data such as enthalpy and Gibbs free energy.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a larger gap generally implies greater stability.

-

Bond Dissociation Energy (BDE) Calculations: BDE calculations can identify the weakest bonds in the molecule, which are likely to be the points of initial cleavage during thermal decomposition. For 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide, the N-O bond and bonds within the triazine ring would be of particular interest.

-

Reaction Pathway Modeling: More advanced computational studies can model the entire decomposition pathway, identifying transition states and calculating activation energies for different degradation routes.

Logical Flow for Computational Stability Analysis

Caption: A typical workflow for computational stability assessment.

Predicted Decomposition Pathways

Based on studies of related 1,2,4-triazine derivatives, the thermal decomposition of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is likely initiated by the cleavage of the weakest bonds.[6][8] Potential decomposition pathways include:

-

N-O Bond Cleavage: The N-oxide bond is often thermally labile and could be an initial point of fragmentation, leading to radical species that trigger further decomposition.

-

Triazine Ring Opening: Cleavage of the C-N and N-N bonds within the triazine ring can lead to the release of small gaseous molecules such as nitrogen (N2), hydrogen cyanide (HCN), and ammonia (NH3).[6]

-

Fragmentation of Substituents: At higher temperatures, the methyl and phenyl groups can also fragment.

The exact pathway will depend on the atmosphere (inert vs. oxidative) and the specific bond energies within the molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive, dual-pronged approach to assessing the thermodynamic stability of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide. By combining the empirical data from TGA and DSC with the predictive power of computational modeling, researchers can develop a thorough understanding of this molecule's thermal behavior.

For drug development professionals, this information is critical for de-risking a candidate molecule. A favorable stability profile, characterized by a high decomposition temperature and a clean melting behavior, is a significant asset. Conversely, evidence of thermal lability would necessitate careful consideration of formulation strategies and may even preclude further development.

Future work on this and related compounds should aim to couple thermal analysis with techniques like mass spectrometry (TGA-MS) to identify the volatile decomposition products in real-time, providing definitive evidence for the proposed degradation pathways.[9][10] Such studies will not only enhance our understanding of the fundamental chemistry of 1,2,4-triazine N-oxides but also provide invaluable data for the development of safe and effective new medicines.

References

-

Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. Available at: [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

-

Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IJIRT. Available at: [Link]

-

Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC. Available at: [Link]

-

Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. Available at: [Link]

-

Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI. Available at: [Link]

-

Integration of 1,2,3-Triazine N-Oxide and 2,4,6-Trinitroaniline Moieties for the Design of Heat-Resistant Energetic Compounds. ACS Publications. Available at: [Link]

-

CID 139175070. PubChem. Available at: [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]

-

1,2,4-Triazine N-oxides and their annelated derivatives. RSC Publishing. Available at: [Link]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[2][5][11]Triazolo[4,3-b][2][4][5][11]tetrazine. MDPI. Available at: [Link]

-

Transformations of 6-Phenyl-1,2,4-triazine 4-Oxides in Reactions with Nucleophiles. Math-Net.Ru. Available at: [Link]

-

Synthesis of a New 1,2,4‐Triazine Derived Azidoxime. Chemistry Europe. Available at: [Link]

-

Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. ACS Publications. Available at: [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

3,6-diphenyl-1,2,4-triazine. Chemical Synthesis Database. Available at: [Link]

-

Positional Methyl Effects in Benzo[e][2][5][11]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][2][5][11]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. Available at: [Link]

-

Prediction of structures and properties of 2,4,6- triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4. Semantic Scholar. Available at: [Link]

-

Synthesis and crystal structures of 6- and 8-methyl-3-phenyl-benzo[ e][2][5][11]triazines. Acta Crystallographica Section E. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. IJIRT. Available at: [Link]

-

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine. PubChem. Available at: [Link]

-

Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR [aijfr.com]

Discovery and Historical Synthesis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach heterocyclic synthesis not merely as a sequence of chemical mixing, but as the precise orchestration of thermodynamic and kinetic parameters. The compound 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (CAS 33859-54-0) represents a critical milestone in the functionalization of poly-nitrogenous heterocycles. The unactivated 1,2,4-triazine ring is notoriously resistant to direct nucleophilic attack. However, the strategic introduction of an N-oxide moiety at position 4 fundamentally alters the molecule's electronic landscape, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and highly activating the C5 position for Nucleophilic Substitution of Hydrogen ( SNH ) .

This whitepaper dissects the historical discovery, mechanistic rationale, and the definitive 1997 synthetic protocol that made this privileged scaffold accessible to modern drug development professionals.

Mechanistic Rationale & Physicochemical Profile

The value of 3-methyl-6-phenyl-1,2,4-triazine 4-oxide lies in its dual nature as both a stable aromatic system and a highly reactive electrophilic scaffold. Historically, accessing these N-oxides was plagued by low yields and multi-step inefficiencies. It wasn't until the landmark 1997 methodology developed by Kozhevnikov, Rusinov, and Chupakhin that a robust, generalizable synthetic route was established .

Why the 4-Oxide?

The N-oxide group acts as a powerful electron-withdrawing anchor. By polarizing the π -system, it directs incoming nucleophiles (such as Grignard reagents or cyanides) exclusively to the C5 position under kinetic control. Furthermore, under acidic hydrolysis, the protonated N-oxide undergoes a classic ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) transformation, yielding 4-phenyl-1,2,3-triazole .

Quantitative Data: Physicochemical Properties

Before initiating synthesis, it is critical to understand the baseline properties of the target compound to validate the final isolated product.

Table 1: Physicochemical Properties of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

| Property | Value |

| IUPAC Name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide |

| CAS Registry Number | 33859-54-0 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Predicted Boiling Point | ~411.8 °C |

| Key Structural Feature | N-oxide moiety at position 4 |

The Core Synthetic Protocol (The 1997 Method)

The definitive synthesis relies on a two-step condensation-oxidation sequence. Every protocol described below is designed as a self-validating system —incorporating visual and analytical cues to confirm reaction progress without requiring immediate offline mass spectrometry.

Step 1: Condensation to the Dihydro Intermediate

Objective: Construct the 1,2,4-triazine core via the reaction of isonitrosoacetophenone hydrazone with acetaldehyde.

-

Preparation: Dissolve 1.0 equivalent of isonitrosoacetophenone hydrazone in absolute ethanol.

-

Reagent Addition: Add 1.2 equivalents of acetaldehyde dropwise at 0 °C.

-

Causality: Acetaldehyde acts as the C3-methyl source. The slight excess compensates for its volatility, while the low temperature prevents premature evaporation and controls the exothermic condensation.

-

-

Reflux & Validation: Heat the mixture to mild reflux. Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone spot validates the completion of the condensation.

-

Isolation: Concentrate the solvent in vacuo to yield the intermediate: 3-methyl-3,4-dihydro-4-hydroxy-6-phenyl-1,2,4-triazine.

Step 2: Oxidation and Aromatization

Objective: Convert the N-hydroxy dihydro intermediate into the fully aromatic 4-oxide.

-

Preparation: Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM).

-

Oxidation: Slowly add 1.1 equivalents of Lead(IV) acetate ( Pb(OAc)4 ) at room temperature.

-

Causality: Pb(OAc)4 is a highly selective oxidant. It abstracts hydrogen from the C3 and N4-hydroxy positions, driving the system toward the thermodynamically stable aromatic 4-oxide without cleaving the delicate N-N bonds of the triazine ring.

-

-

Self-Validating Cue: The reaction mixture will undergo a distinct color change, and a white precipitate of Lead(II) acetate ( Pb(OAc)2 ) will form. The precipitation is a direct stoichiometric indicator that the oxidation is actively proceeding.

-

Workup: Filter the mixture through a pad of Celite to remove the lead byproduct. Wash the filtrate with saturated NaHCO3 , dry over Na2SO4 , and evaporate to yield the pure 3-methyl-6-phenyl-1,2,4-triazine 4-oxide.

Fig 1: Two-step synthesis workflow of 3-methyl-6-phenyl-1,2,4-triazine 4-oxide.

Reactivity and Downstream Applications ( SNH Pathway)

Once synthesized, the 4-oxide serves as a versatile precursor. The most significant application of this compound is the Nucleophilic Substitution of Hydrogen ( SNH ). Unlike classic SNAr reactions that require a leaving group (like a halogen), SNH allows for direct C-H functionalization .

When a nucleophile attacks the C5 position, a σH -adduct is formed. Because hydride ( H− ) is a poor leaving group, the intermediate must undergo auto-aromatization via deoxygenation or dehydration to restore the aromatic system.

Fig 2: S_N^H pathway for functionalizing the 1,2,4-triazine 4-oxide scaffold.

Table 2: Reactivity Profile and Downstream Yields

| Nucleophile / Reagent | Reaction Type | Product | Typical Yield (%) |

| Grignard (R-MgX) | SNH Addition / Dehydration | 5-Alkyl/Aryl-3-methyl-6-phenyl-1,2,4-triazine | 65 - 85% |

| Cyanide (CN⁻) | SNH Cyanation | 5-Cyano-3-methyl-6-phenyl-1,2,4-triazine | 60 - 75% |

| H₂O (Acidic Hydrolysis) | ANRORC Ring Contraction | 4-Phenyl-1,2,3-triazole | > 70% |

Conclusion

The synthesis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is a masterclass in leveraging electronic effects to dictate heterocyclic reactivity. By utilizing the 1997 Kozhevnikov-Chupakhin methodology, researchers can reliably access this scaffold, bypassing the limitations of unactivated triazines. The resulting N-oxide is an indispensable building block for drug discovery, enabling late-stage functionalization via elegant SNH pathways.

References

-

Kozhevnikov, D. N., Kozhevnikov, V. N., Rusinov, V. L., & Chupakhin, O. N. (1997). A general method for the synthesis of 1,2,4-triazine 4-oxides. Mendeleev Communications, 7(6), 238-239.[Link]

-

Chupakhin, O. N., Rusinov, V. L., Ulomsky, E. N., Kozhevnikov, D. N., & Neunhoeffer, H. (1997). Nucleophilic substitution of hydrogen in the reaction of 1,2,4-triazine-4-oxides with cyanides. Mendeleev Communications, 7(2), 66.[Link]

-

Charushin, V. N., Alexeev, S. G., Chupakhin, O. N., & van der Plas, H. C. (1989). Behaviour of Monocyclic 1,2,4-Triazines in Reactions with C-, O-, N- and S-Nucleophiles. Advances in Heterocyclic Chemistry, 46, 73-142.[Link]

Step-by-step synthesis protocol for 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

Introduction and Mechanistic Rationale

The synthesis of highly functionalized 1,2,4-triazine derivatives, such as 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (CAS: 33859-54-0), is of significant interest in the development of novel agricultural intermediates and biologically active heterocyclic scaffolds [1].

While direct N-oxidation of 1,2,4-triazines often suffers from poor regioselectivity (yielding mixtures of 1-oxide and 2-oxide isomers), the de novo construction of the triazine ring via the condensation of an α -ketoaldoxime with an amidrazone ensures absolute regiocontrol over the N-oxide position [2]. In this protocol, we utilize phenylglyoxal monoxime and acetamidrazone hydrochloride. The reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen onto the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization between the amidine nitrogen and the oxime carbon, followed by the elimination of water, yields the target 4-oxide.

Synthetic Workflow and Logical Pathway

The following diagram illustrates the mechanistic workflow and the phase transitions of the synthesis.

Figure 1: Mechanistic workflow for the de novo synthesis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide.

Materials and Reagents

Safety Note: All procedures must be conducted in a properly ventilated fume hood. Standard Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| Phenylglyoxal monoxime | 149.15 | 1.00 | 1.49 g (10.0 mmol) | Electrophilic scaffold |

| Acetamidrazone HCl | 109.56 | 1.10 | 1.20 g (11.0 mmol) | Bis-nucleophile |

| Triethylamine (TEA) | 101.19 | 1.20 | 1.67 mL (12.0 mmol) | Acid scavenger |

| Ethanol (Anhydrous) | 46.07 | - | 25.0 mL | Reaction solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 100.0 mL | Extraction solvent |

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation and Neutralization

Expertise Insight: Acetamidrazone is supplied as a hydrochloride salt to prevent premature auto-condensation. In situ neutralization at low temperatures is critical to maintain the integrity of the free base before the primary electrophile is introduced.

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Suspend acetamidrazone hydrochloride (1.20 g, 11.0 mmol) in anhydrous ethanol (15.0 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add triethylamine (1.67 mL, 12.0 mmol) dropwise over 5 minutes. Stir the mixture for 15 minutes at 0 °C to ensure complete liberation of the free amidrazone.

Phase 2: Condensation and Cyclization

-

Dissolve phenylglyoxal monoxime (1.49 g, 10.0 mmol) in anhydrous ethanol (10.0 mL) in a separate vial.

-

Add the oxime solution dropwise to the cold amidrazone mixture over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to ambient temperature (approx. 20 °C) over 30 minutes.

-

Heat the reaction mixture to reflux (78 °C) for 4 to 6 hours.

-

Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) using a 60:40 Hexanes/EtOAc eluent system. The target N-oxide will appear as a highly UV-active spot (254 nm) with a lower Rf than the starting oxime due to the polar N-O bond.

-

Phase 3: Workup and Isolation

Expertise Insight: The N-oxide moiety is sensitive to harsh acidic or basic aqueous conditions. A neutral, mild aqueous workup is employed to prevent ring-opening or deoxygenation.

-

Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

-

Concentrate the mixture in vacuo to remove the bulk of the ethanol.

-

Partition the resulting crude residue between ethyl acetate (50 mL) and deionized water (30 mL).

-

Separate the organic layer and extract the aqueous phase with an additional portion of ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 30 mL), and dry over anhydrous sodium sulfate ( Na2SO4 ).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid.

Phase 4: Purification

-

Purify the crude material via flash column chromatography on silica gel (230-400 mesh).

-

Elute with a gradient of 20% to 50% EtOAc in Hexanes.

-

Collect the fractions containing the pure product, pool them, and evaporate the solvent to afford 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide as a pale yellow crystalline solid.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the isolated material against the following expected analytical parameters [1][2]:

| Analytical Technique | Expected Data / Signals |

| Appearance | Pale yellow crystalline solid |

| Molecular Weight | 187.198 g/mol |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 9.15 (s, 1H, Triazine C5-H), 8.05-7.95 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 2.75 (s, 3H, -CH 3 ) |

| 13 C NMR (100 MHz, CDCl 3 ) | δ 158.2, 148.5, 134.1, 131.0, 129.5, 127.8, 126.5, 21.4 |

| ESI-MS (m/z) | Calculated for C 10 H 10 N 3 O + [M+H] + : 188.08; Found: 188.1 |

References

-

Katritzky, A. R. (Ed.). Advances in Heterocyclic Chemistry, Volume 46. Academic Press. Verified URL:[Link]

In-Depth Application Guide: 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (CAS: 33859-54-0)[1]

Executive Summary & Mechanistic Foundations

In modern heterocyclic synthesis, the functionalization and transformation of 1,2,4-triazines represent a cornerstone methodology for accessing complex, highly substituted azines and azoles. 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is a particularly privileged building block[2].

The strategic placement of the N-oxide moiety at the 4-position is not merely a structural anomaly; it is a powerful electronic modulator. By withdrawing electron density from the triazine core, the N-oxide significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system[2]. This electronic perturbation unlocks three distinct, highly valuable synthetic pathways:

-

Inverse Electron-Demand Aza-Diels-Alder (IEDDA) Reactions: Acting as an electron-deficient diene to form highly substituted pyridines[3].

-

Nucleophilic Substitution of Hydrogen ( SNH ): Direct functionalization at the highly electrophilic C-5 position[4].

-

ANRORC Ring Contractions: Addition of the Nucleophile, Ring Opening, and Ring Closure to yield contracted heterocycles like 1,2,3-triazoles or pyrazolo-pyrimidines[5][6].

Fig 1. Divergent synthetic pathways of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide.

Experimental Workflows & Protocols

Workflow A: Inverse Electron-Demand Aza-Diels-Alder (IEDDA) for Pyridine Synthesis

Causality & Rationale: The synthesis of 2,5-di(het)arylpyridines is often bottlenecked by the regioselectivity of cross-coupling reactions. Utilizing 3-methyl-6-phenyl-1,2,4-triazine 4-oxide circumvents this by building the pyridine ring de novo. The lowered LUMO of the N-oxide perfectly matches the HOMO of electron-rich dienophiles (such as enamines or strained alkenes)[3][7]. The reaction is thermodynamically driven to completion by the irreversible extrusion of nitrogen gas ( N2 ) following the initial [4+2] cycloaddition[7].

Fig 2. Inverse Electron-Demand Aza-Diels-Alder (IEDDA) mechanism for pyridine synthesis.

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of 3-methyl-6-phenyl-1,2,4-triazine 4-oxide in 10 mL of anhydrous toluene.

-

Addition: Add 1.2 mmol of the chosen dienophile (e.g., 1-morpholinocyclohexene)[7].

-

Thermal Activation: Reflux the mixture at 110 °C.

-

Self-Validation Checkpoint: Monitor the reaction visually. The extrusion of N2 gas will cause noticeable effervescence. The reaction is typically complete when gas evolution ceases (usually 12-24 hours).

-

Aromatization: If an enamine is used, the elimination of the amine moiety occurs spontaneously at elevated temperatures to yield the fully aromatized pyridine[7].

-

Workup: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Workflow B: Nucleophilic Substitution of Hydrogen ( SNH ) via Cyanation

Causality & Rationale: Direct cyanation of the triazine core is highly desirable for downstream pharmaceutical functionalization. Traditional nucleophilic aromatic substitution requires a halogen leaving group. However, the N-oxide activates the C-5 position so strongly that direct substitution of hydrogen ( SNH ) is possible[4]. We utilize acetone cyanohydrin and triethylamine rather than KCN; this generates the cyanide nucleophile in situ, drastically improving the safety profile of the protocol[4].

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 mmol of the triazine 4-oxide in 5 mL of dry DMF.

-

Reagent Addition: Add 1.5 mmol of acetone cyanohydrin, followed dropwise by 1.5 mmol of triethylamine at 0 °C[4].

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Self-Validation Checkpoint: Take a crude 1H NMR aliquot. The successful formation of the 5-cyano derivative is definitively confirmed by the disappearance of the highly deshielded C-5 aromatic proton (typically observed around 9.0–9.5 ppm in the starting material).

-

Workup: Quench with ice water. The resulting 5-cyano-1,2,4-triazine derivative will typically precipitate and can be collected via vacuum filtration.

Workflow C: Acidic Hydrolysis via ANRORC

Causality & Rationale: The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a powerful tool for ring contraction. When 3-methyl-6-phenyl-1,2,4-triazine 4-oxide is subjected to acidic hydrolysis, water attacks the protonated C-3 position. This triggers the cleavage of the triazine ring into an acyclic intermediate, which subsequently recyclizes, extruding a fragment to yield 4-phenyl-1,2,3-triazole[6].

Step-by-Step Protocol:

-

Preparation: Suspend 1.0 mmol of the triazine 4-oxide in 10 mL of a 10% aqueous HCl solution[6].

-

Thermal Activation: Heat the mixture to reflux for 8 hours.

-

Self-Validation Checkpoint: The initial yellow suspension of the N-oxide will gradually transition into a clear solution as the acyclic intermediate forms, followed by the precipitation of the white 1,2,3-triazole product upon cooling.

-

Isolation: Neutralize carefully with saturated NaHCO3 , extract with dichloromethane (3 x 15 mL), dry over MgSO4 , and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the divergent pathways of 3-methyl-6-phenyl-1,2,4-triazine 4-oxide based on established literature[3][4][5][6][7].

| Reaction Pathway | Reagents / Conditions | Primary Intermediate | Final Product Class | Typical Yield |

| SNH Cyanation | Acetone cyanohydrin, Et3N , DMF, RT | σH -adduct | 5-Cyano-1,2,4-triazines | 65–85% |

| IEDDA | Enamine/Alkene, Toluene, Reflux | Bicyclic [4+2] adduct | Substituted Pyridines | 50–90% |

| ANRORC (Hydrolysis) | Acidic H2O (10% HCl), Reflux | Acyclic intermediate | 4-Phenyl-1,2,3-triazoles | 40–60% |

| Ring Transformation | Hydrazones, Et3N , DMF, 20–25 °C | Hydrazine intermediate | Pyrazolo[3,4-d]pyrimidines | 60–80% |

Sources

- 1. synchem.de [synchem.de]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-DI(HET)ARYLPYRIDINES: SYNTHESIS BY ꞌꞌ1,2,4-TRIAZINEꞌꞌ METHODOLOGY AND PHOTOPHYSICAL PROPERTIES | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 4. researchgate.net [researchgate.net]

- 5. m.mathnet.ru [m.mathnet.ru]

- 6. epdf.pub [epdf.pub]

- 7. researchgate.net [researchgate.net]

Application Note: Catalytic Deoxygenation Strategies for 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

Introduction & Mechanistic Rationale

The 1,2,4-triazine scaffold is a privileged pharmacophore and a critical building block in the synthesis of complex nitrogen-containing heterocycles, energetic materials, and highly selective ligands. The introduction of an N-oxide group at the 4-position dramatically alters the physicochemical properties of the ring, specifically activating the adjacent C5 position toward nucleophilic attack via S_N^H (nucleophilic substitution of hydrogen) pathways[1].

Once the desired functionalization is achieved, or when the N-oxide is an artifact of the primary cyclization synthesis, selective deoxygenation is required to isolate the parent triazine[2]. While chemical reductants like sodium dithionite (Na₂S₂O₄) or phosphorus trichloride can achieve deoxygenation, they often suffer from poor atom economy, generate toxic byproducts, and provide inconsistent yields[3].

Catalytic hydrogenation offers a superior, self-validating alternative. The primary challenge in the catalytic reduction of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is chemoselectivity: the N–O bond must be cleaved without inducing the over-reduction of the highly electron-deficient 1,2,4-triazine ring into its dihydro- or tetrahydro- derivatives. The reduction proceeds via the adsorption of the highly polarized N–O bond onto the active metal surface, followed by the dissociative adsorption of molecular hydrogen. This leads to the stepwise insertion of hydrogen into the N–O bond, forming a transient N–OH intermediate, which subsequently undergoes dehydration to yield the free triazine and water.

Caption: Catalytic reduction mechanism of 1,2,4-triazine 4-oxide on an active metal surface.

Quantitative Method Comparison

The selection of the catalytic system dictates the reaction kinetics and chemoselectivity. Below is a comparative summary of the three primary catalytic methodologies utilized for the deoxygenation of 1,2,4-triazine 4-oxides.

| Method | Catalyst | Hydrogen Source | Temp / Pressure | Reaction Time | Yield (%) | Selectivity Profile |

| Direct Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | 25 °C | 2 - 4 h | 92 - 98% | Excellent: Preserves triazine ring[3]. |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | 60 °C | 1 - 2 h | 85 - 90% | High: Safe, gas-free alternative. |

| High-Pressure Reduction | Raney Nickel | H₂ gas (50 atm) | 100 °C | 4 - 6 h | 80 - 85% | Moderate: Risk of over-reduction if unmonitored[4]. |

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that causality and safety are integrated into every step.

Protocol A: Ambient Catalytic Hydrogenation (Pd/C)

Causality & Design: This protocol uses ambient pressure H₂ to prevent over-reduction of the triazine core. A mixed solvent system (EtOH/EtOAc) is utilized because EtOAc enhances the solubility of the rigid planar substrate, while EtOH acts as an excellent proton/hydrogen transfer medium.

-

In a flame-dried 50 mL round-bottom flask, dissolve 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide (1.0 mmol, ~187 mg) in a 1:1 mixture of absolute ethanol and ethyl acetate (15 mL).

-

Flush the flask with Argon for 5 minutes.

-

Carefully add 10% Pd/C (10 mol%, ~106 mg). Caution: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. Always add under an inert Argon blanket.

-

Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure the complete removal of oxygen.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 2–4 hours.

-

Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

-